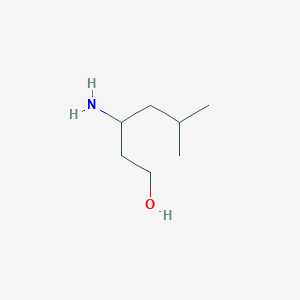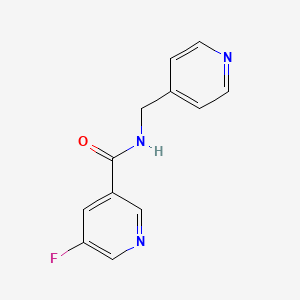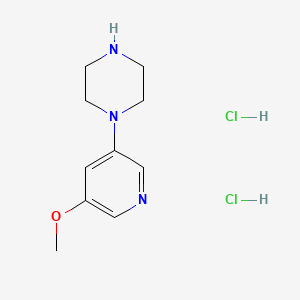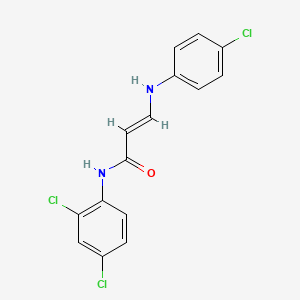![molecular formula C24H30ClFN4O4S2 B2520359 N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride CAS No. 1216976-41-8](/img/structure/B2520359.png)
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to be a derivative of benzamide with potential pharmacological properties. While the specific compound is not directly mentioned in the provided papers, the structural motifs and functional groups such as the benzothiazolyl group and the diethylaminoethyl moiety are present in the compounds discussed within the papers. These structural components are often associated with various biological activities, including anticancer, antibacterial, and electrophysiological activities .
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including acyl chlorination, coupling reactions, and cyclization. For instance, the synthesis of N-substituted benzothiazol-2-carbamoyl phenyl substituted-fluoro-benzamides involves acyl chlorination of fluorobenzoic acids, coupling with aminobenzoic acid, cyclization, and final coupling with substituted benzo[d]thiazol-2-amine . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of benzamide derivatives is characterized using various spectroscopic techniques such as NMR, IR, and elemental analysis . These techniques help in confirming the presence of specific functional groups and the overall molecular framework. The presence of a benzothiazolyl group is a key feature in these compounds, which is likely to be present in the compound of interest as well.
Chemical Reactions Analysis
The benzamide derivatives discussed in the papers are involved in biological assays that suggest their interaction with biological targets. For example, some of the compounds exhibit electrophysiological activity by acting as class III agents, affecting cardiac Purkinje fibers . Others show inhibition of stearoyl-CoA desaturase-1, an enzyme involved in fatty acid metabolism , or exhibit antibacterial activity against various microorganisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide derivatives are influenced by their functional groups. The presence of a fluorobenzo[d]thiazol group can confer certain electronic characteristics, potentially affecting the compound's reactivity and interaction with biological targets. The solubility, melting point, and stability of these compounds can be determined experimentally, but such data is not provided in the abstracts. However, the synthesis and characterization techniques mentioned suggest that these properties can be thoroughly investigated .
科学的研究の応用
Fluorescent Sensors Development
Benzimidazole and benzothiazole derivatives, including compounds similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, have been investigated for their potential as fluorescent sensors. For instance, benzimidazole/benzothiazole-based azomethines have shown significant solvatochromic behavior and large Stokes shifts, indicating their capability as sensitive and selective fluorescent sensors for metal ions like Al3+ and Zn2+. These findings highlight the potential of such compounds in analytical chemistry for detecting specific analytes in various environments (Suman et al., 2019).
Antimicrobial Activity
Some fluoro-substituted benzothiazole compounds, including structures akin to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, have been synthesized and evaluated for their antimicrobial properties. These studies revealed that benzothiazoles possess a range of biodynamic properties, making them potent candidates for antimicrobial agents. The antimicrobial screening of such compounds indicates their potential in developing new therapeutic agents to combat microbial infections (Jagtap et al., 2010).
Gastrokinetic Activity
Benzamide derivatives, closely related to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, have been explored for their gastrokinetic activity. These studies involve evaluating the effects of such compounds on gastric emptying, indicating their potential use in treating gastrointestinal motility disorders. The research into benzamide derivatives has led to the identification of compounds with promising in vivo gastrokinetic activity, highlighting the therapeutic potential of such chemical structures in gastroenterology (Kato et al., 1992).
Anticancer Properties
The exploration of benzothiazole derivatives, similar to N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride, has extended into the field of oncology. Research has focused on synthesizing novel compounds and evaluating their anticancer properties against various cancer cell lines. These studies have shown that certain benzothiazole derivatives exhibit significant anticancer activity, suggesting their potential as leads in the development of new anticancer drugs (Ravinaik et al., 2021).
特性
IUPAC Name |
N-[2-(diethylamino)ethyl]-N-(6-fluoro-1,3-benzothiazol-2-yl)-4-morpholin-4-ylsulfonylbenzamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29FN4O4S2.ClH/c1-3-27(4-2)11-12-29(24-26-21-10-7-19(25)17-22(21)34-24)23(30)18-5-8-20(9-6-18)35(31,32)28-13-15-33-16-14-28;/h5-10,17H,3-4,11-16H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMWSJWBDKKJLHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(S1)C=C(C=C2)F)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClFN4O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
557.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(diethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide hydrochloride | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-butyl-1-methyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2520277.png)



![2-[4-(Difluoromethoxy)phenyl]sulfonyl-7-(4-methoxyphenyl)sulfonyl-2,7-diazaspiro[3.5]nonane](/img/structure/B2520281.png)
![(4S)-6-fluoro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-ol](/img/structure/B2520287.png)

![[1-(Oxane-4-carbonyl)piperidin-4-yl]methanesulfonyl fluoride](/img/structure/B2520289.png)

![Tert-butyl N-[1-(2-ethylphenyl)-2-(prop-2-enoylamino)ethyl]carbamate](/img/structure/B2520291.png)
![2-{[(3,5-Difluorophenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B2520292.png)

![5-{[(6-Methylpyridin-2-yl)oxy]methyl}pyrrolidin-2-one](/img/structure/B2520298.png)
